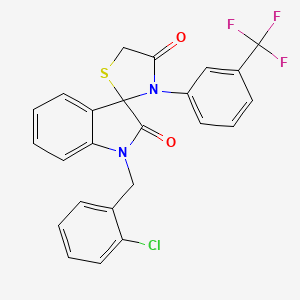![molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0](/img/structure/B3017245.png)
2-Azabicyclo[3.2.2]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.2.2]nonan-3-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[3.2.2]nonan-3-one are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .
Mode of Action
The compound interacts with these targets by inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the parasites. By inhibiting the growth and proliferation of the parasites, the compound disrupts these pathways, leading to the death of the parasites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The compound’s antiprotozoal activity suggests that it is able to reach its targets in the body effectively .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of parasite growth and proliferation, leading to the death of the parasites . This results in the alleviation of the symptoms of the diseases caused by these parasites.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Azabicyclo[32Factors such as the presence of other medications, the patient’s health status, and the specific strain of the parasite could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2-Azabicyclo[3.2.2]nonan-3-one interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit antiprotozoal activities, suggesting that it may interact with enzymes or proteins essential to the life cycle of these protozoa .
Cellular Effects
The cellular effects of this compound are primarily observed in its antiprotozoal activity. It has been shown to inhibit the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating that it may interfere with cellular processes essential to these organisms .
Molecular Mechanism
Its antiprotozoal activity suggests that it may bind to or inhibit the function of key biomolecules in these organisms, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its antiprotozoal activity has been observed in vitro, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to exhibit antiprotozoal activity in vitro, suggesting that it may also be effective at varying dosages in vivo .
Metabolic Pathways
Given its antiprotozoal activity, it may interact with enzymes or cofactors in the metabolic pathways of Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Transport and Distribution
Its antiprotozoal activity suggests that it may be transported to and accumulate in the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Subcellular Localization
Given its antiprotozoal activity, it may be localized to specific compartments or organelles within the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.2]nonan-3-one typically involves the transformation of bicyclo[2.2.2]octan-2-ones through various chemical reactions. One common method is the Schmidt reaction, where bicyclo[2.2.2]octan-2-ones are treated with hydrazoic acid in the presence of a strong acid, leading to the formation of the azabicyclo compound . Another approach involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azabicyclo[32
Comparison with Similar Compounds
2-Azabicyclo[3.2.2]nonan-3-one can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom, leading to variations in their chemical and biological properties.
Bicyclo[2.2.2]octan-2-ones: These are precursors in the synthesis of this compound and exhibit different reactivity due to the absence of the nitrogen atom.
Uniqueness: The incorporation of a nitrogen atom into the bicyclic framework of this compound imparts unique chemical reactivity and biological activity, distinguishing it from other bicyclic compounds .
Properties
IUPAC Name |
2-azabicyclo[3.2.2]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQGBOOQRRTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)
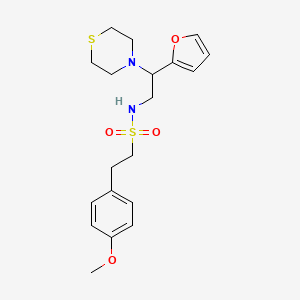
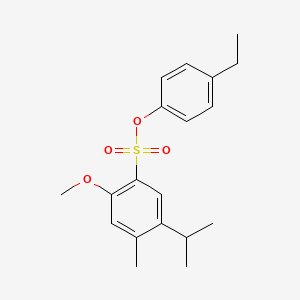
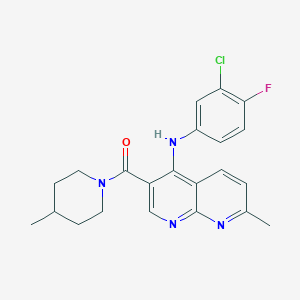
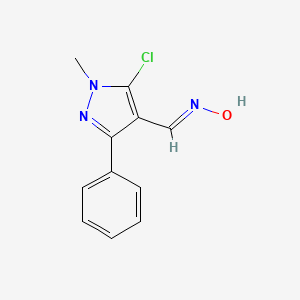
![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)
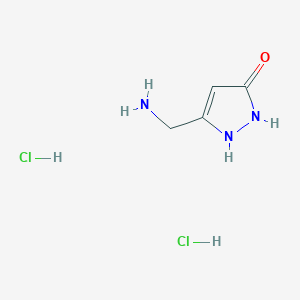
amino}propanoic acid](/img/structure/B3017176.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)
![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)
